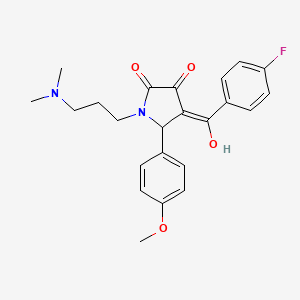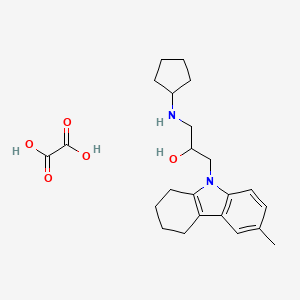
1-(cyclopentylamino)-3-(6-methyl-3,4-dihydro-1H-carbazol-9(2H)-yl)propan-2-ol oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 1-(cyclopentylamino)-3-(6-methyl-3,4-dihydro-1H-carbazol-9(2H)-yl)propan-2-ol oxalate is a complex organic molecule with potential applications in various fields of scientific research, including chemistry, biology, and medicine. This article delves into the preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparisons with similar compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions: To synthesize 1-(cyclopentylamino)-3-(6-methyl-3,4-dihydro-1H-carbazol-9(2H)-yl)propan-2-ol oxalate, a multi-step process is typically employed. The initial step involves the preparation of the 6-methyl-3,4-dihydro-1H-carbazole intermediate through a catalytic hydrogenation of 6-methylcarbazole. The next step involves the protection of the nitrogen atom in the carbazole ring, followed by nucleophilic substitution to introduce the 1-(cyclopentylamino)propane-2-ol moiety. Finally, oxalic acid is introduced to form the oxalate salt.
Industrial Production Methods: In an industrial setting, the preparation of this compound typically involves the use of large-scale reactors and optimized reaction conditions. The synthetic route is similar to the laboratory-scale procedure but scaled up with careful control of temperature, pressure, and reaction time to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often forming N-oxides or other oxidized derivatives under the action of strong oxidizing agents.
Reduction: It can also be reduced under specific conditions, leading to the formation of various reduced derivatives.
Substitution: The presence of reactive functional groups allows for nucleophilic and electrophilic substitution reactions, which can be tailored to introduce different functional groups.
Common Reagents and Conditions:
Oxidation Reagents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reduction Reagents: Sodium borohydride, lithium aluminum hydride.
Substitution Conditions: Basic or acidic environments, with reagents such as alkyl halides, acyl chlorides, or anhydrides.
Major Products Formed: The products formed depend on the type of reaction and the conditions used. For example, oxidation may yield N-oxides, whereas substitution could introduce various functional groups depending on the reagent used.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology: In biological research, the compound can be employed to study cellular mechanisms and pathways. It may act as a probe or a tool to modulate biological processes.
Medicine: Potential applications in medicine include its use as a lead compound for drug development. Its unique molecular structure can be tailored to interact with specific biological targets, potentially leading to new therapeutic agents.
Industry: Industrially, the compound can be used in the synthesis of advanced materials or as a chemical intermediate in the production of pharmaceuticals or other high-value chemicals.
Mechanism of Action
The compound exerts its effects through various molecular targets and pathways. Its structure allows it to interact with enzymes, receptors, or other proteins, modulating their activity. The exact mechanism depends on the specific application and the biological context in which it is used.
Comparison with Other Compounds:
1-(Cyclohexylamino)-3-(6-methyl-3,4-dihydro-1H-carbazol-9(2H)-yl)propan-2-ol oxalate: This compound is similar in structure but has a cyclohexylamino group instead of a cyclopentylamino group. The change in ring size can influence its reactivity and biological activity.
1-(Cyclopentylamino)-3-(5-methyl-3,4-dihydro-1H-carbazol-9(2H)-yl)propan-2-ol oxalate: Here, the methyl group is positioned differently, affecting the compound's chemical properties and interactions.
Uniqueness: 1-(Cyclopentylamino)-3-(6-methyl-3,4-dihydro-1H-carbazol-9(2H)-yl)propan-2-ol oxalate is unique due to its specific structure, which provides distinct reactivity and potential biological activity, making it a valuable compound for research and development.
This detailed analysis highlights the multifaceted nature of this compound and its significance in various scientific and industrial fields.
Properties
IUPAC Name |
1-(cyclopentylamino)-3-(6-methyl-1,2,3,4-tetrahydrocarbazol-9-yl)propan-2-ol;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N2O.C2H2O4/c1-15-10-11-21-19(12-15)18-8-4-5-9-20(18)23(21)14-17(24)13-22-16-6-2-3-7-16;3-1(4)2(5)6/h10-12,16-17,22,24H,2-9,13-14H2,1H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STHKERSTWXSVOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C3=C2CCCC3)CC(CNC4CCCC4)O.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-1-phenylethanone](/img/structure/B2738811.png)
![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)isoxazole-5-carboxamide](/img/structure/B2738813.png)
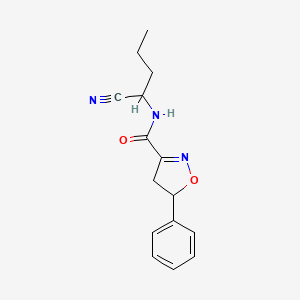
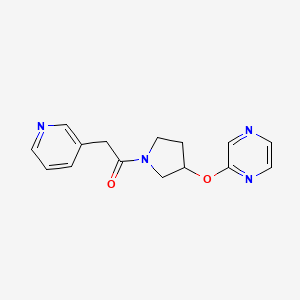
![1-[4-(4,5-Dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylpropan-1-one](/img/structure/B2738818.png)
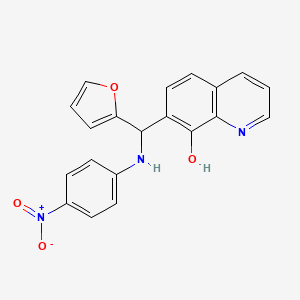
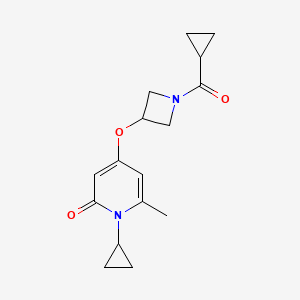
![2-[2-(7-Ethylimidazo[1,2-a]pyridin-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B2738821.png)
![1-[3'-methyl-1'-phenyl-5-(thiophen-3-yl)-3,4-dihydro-1'H,2H-[3,4'-bipyrazole]-2-yl]ethan-1-one](/img/structure/B2738823.png)

![N-(3-chloro-4-methylphenyl)-5-methyl-1-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2738825.png)

